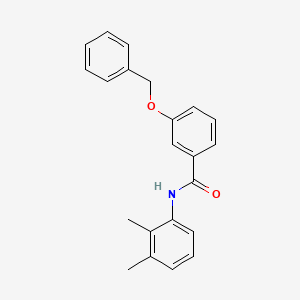

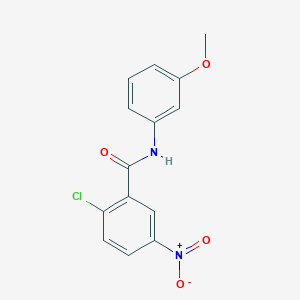

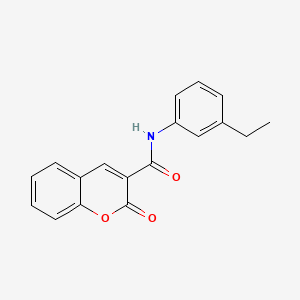

![molecular formula C16H20ClNO B5701583 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)

3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first introduced in the market in 1973 and has since become a popular choice among farmers due to its effectiveness and low cost.

Mechanism of Action

3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.

Biochemical and Physiological Effects:

3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been shown to have a low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It has been found to have a short half-life in soil and water, which reduces the risk of accumulation in the environment.

Advantages and Limitations for Lab Experiments

3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide in agriculture, but its use in laboratory experiments is limited due to its toxicity to aquatic organisms. Additionally, its effectiveness against specific weed species may vary depending on the environmental conditions.

Future Directions

1. Development of new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more effective against a wider range of weed species.

2. Evaluation of the long-term effects of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide on soil and water quality.

3. Investigation of the potential of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide as a bioherbicide.

4. Development of new methods for the synthesis of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more efficient and environmentally friendly.

5. Study of the molecular mechanisms underlying the herbicidal activity of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.

In conclusion, 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the biosynthesis of carotenoids in plants, leading to their death. While it has a low toxicity to mammals and birds, it can be toxic to aquatic organisms. Future research should focus on developing new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, evaluating its long-term effects on the environment, and investigating its potential as a bioherbicide.

Synthesis Methods

3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide can be synthesized through a multistep process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The resulting product is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is further reacted with sodium hydroxide and 3-chloro-1,2-propanediol to obtain 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.

Scientific Research Applications

3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. Additionally, it has been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.

properties

IUPAC Name |

3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGROGOIFISLGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

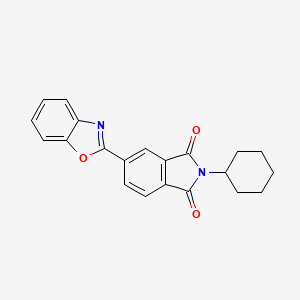

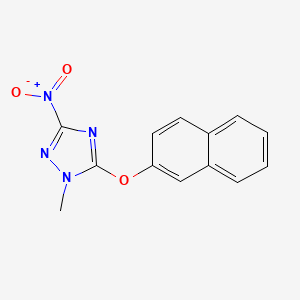

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)

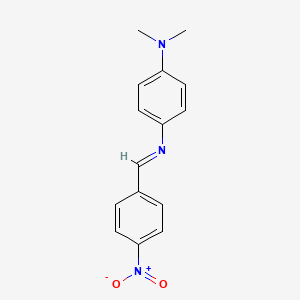

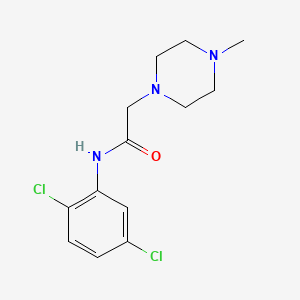

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

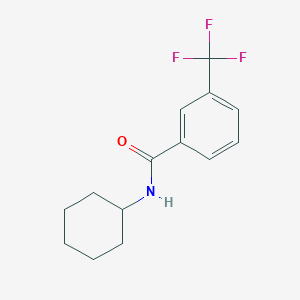

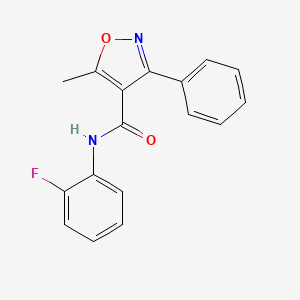

![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)

![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)

![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)